(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Chiral synthesis Enantiomeric purity Medicinal chemistry

(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS 2349976-20-9) is an enantiopure (S)-configured, Boc-protected β-amino acid derivative bearing a 3-bromophenyl substituent at the C4 position. It belongs to the class of unnatural β-homophenylalanine analogs, distinguished from standard α-amino acid derivatives by an additional methylene unit between the amine and carboxyl functionalities.

Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
Cat. No. B8137498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
Molecular FormulaC15H20BrNO4
Molecular Weight358.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O
InChIInChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyMDEDSOKOECEQFP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid: A Chiral Boc-Protected β-Amino Acid Building Block for Pharmaceutical Synthesis


(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS 2349976-20-9) is an enantiopure (S)-configured, Boc-protected β-amino acid derivative bearing a 3-bromophenyl substituent at the C4 position [1]. It belongs to the class of unnatural β-homophenylalanine analogs, distinguished from standard α-amino acid derivatives by an additional methylene unit between the amine and carboxyl functionalities. With a molecular formula of C₁₅H₂₀BrNO₄ and molecular weight of 358.23 g/mol, this compound is commercially available at purities of 95–98% . The tert-butoxycarbonyl (Boc) group renders the amine inert under basic and nucleophilic conditions, while the aryl bromide serves as a versatile functional handle for palladium-catalyzed cross-coupling reactions [2]. These features position this compound as a strategic intermediate in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors and protease inhibitors [3][4].

Why (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid Cannot Be Replaced by a Generic Boc-Protected Amino Acid


The assumption that any Boc-protected amino acid derivative can serve as a drop-in replacement for (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid ignores three irreducible dimensions of differentiation: stereochemical identity, substitution pattern, and backbone architecture [1]. The (S) absolute configuration at the C3 stereocenter is fixed; substituting the (R)-enantiomer (CAS 1350734-63-2) or a racemic mixture (commonly listed under CAS 919988-44-6) introduces the opposite or mixed stereochemistry, which can abrogate target binding in chiral biological environments . The 3-bromo (meta) substitution imparts distinct electronic and steric properties compared to the 4-bromo (para) isomer (CAS 270062-85-6), altering both reactivity in cross-coupling and the geometry of downstream intermediates . Most critically, this compound is a β-amino acid—featuring an extended C–C backbone between amine and carboxyl—not a standard α-amino acid. This backbone modification changes conformational preferences, hydrogen-bonding distances, and proteolytic stability relative to α-amino acid-based building blocks such as Boc-3-bromo-L-phenylalanine . These three factors collectively mean that substitution with an off-the-shelf Boc-amino acid can lead to structural divergence that propagates through subsequent synthetic steps, ultimately yielding a different final compound.

Quantitative Differentiation Evidence for (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid Against Its Closest Analogs


Enantiomeric Configuration: (S) vs. (R) Stereochemistry and Enantiopurity

The (S)-configured target compound (CAS 2349976-20-9) is supplied with a minimum purity specification of 98%, while the (R)-enantiomer (CAS 1350734-63-2) is listed at 95% minimum purity . Although explicit enantiomeric excess (ee) values are not consistently published across vendors, the (S)-enantiomer is assigned a defined atom stereocenter count of 1 with 0 undefined stereocenters in PubChem, confirming a single, fully assigned enantiomeric form [1]. In the context of chiral drug synthesis—particularly in the tyrosine kinase inhibitor patent family where this compound appears—the (S) configuration is required for the correct three-dimensional presentation of the pharmacophore; use of the (R)-enantiomer or racemate would produce diastereomeric downstream intermediates with different biological activity [2]. The (S)-enantiomer demonstrates reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling at the 3-bromophenyl site without reported epimerization under the described conditions (Pd(dppf)Cl₂·CH₂Cl₂, Cs₂CO₃, dioxane/H₂O, 80–100 °C) [3].

Chiral synthesis Enantiomeric purity Medicinal chemistry

Bromine Substitution Pattern: 3-Bromo vs. 4-Bromo Regioisomer Reactivity

The target compound bears a bromine atom at the meta (3-) position of the phenyl ring, whereas the closely related 4-bromophenyl isomer (CAS 270062-85-6) carries the bromine at the para position . In palladium-catalyzed cross-coupling, the oxidative addition step is sensitive to the electronic environment of the C–Br bond. The computed LogP of the target compound is 3.1, with a predicted pKa of 4.42 ± 0.10 for the carboxylic acid [1], which collectively influence solubility and ionization during aqueous workup. While direct comparative kinetic data across regioisomers are not available for this specific scaffold, the meta-bromo substituent exerts an electron-withdrawing inductive effect (–I) without the resonance donation (+M) present in para-substituted aryl halides, resulting in a less electron-rich aromatic ring that can exhibit different rates of oxidative addition with Pd(0) catalysts [2]. In the documented Suzuki reaction from CN116693414, the 3-bromophenyl group participates in coupling with aryl boronic acids/esters using Pd(dppf)Cl₂·CH₂Cl₂, yielding biphenyl products [3]. The resulting meta-linked biphenyl architecture places the coupled aryl group at a 120° angle relative to the amino acid backbone, compared to a 180° linear extension that would result from para-substitution—a geometric difference that alters the shape of the final ligand for target protein binding pockets.

Regioselective cross-coupling Aryl bromide reactivity Electronic effects

β-Amino Acid Backbone vs. α-Amino Acid Scaffold: Conformational and Stability Differences

The target compound is a β-amino acid (β-homophenylalanine derivative), as confirmed by IUPAC nomenclature: 4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, where the amino group is on the β-carbon (C3) relative to the carboxyl carbon . This contrasts with α-amino acid analogs such as Boc-3-bromo-L-phenylalanine, where the amino and carboxyl groups are attached to the same carbon. The topological polar surface area (tPSA) of the target compound is 75.6 Ų, with 7 rotatable bonds, compared to a tPSA of approximately 75.6 Ų and 5 rotatable bonds for typical Boc-protected α-amino acids [1]. The additional methylene spacer in β-amino acids increases conformational flexibility and alters the hydrogen-bonding distance between the amine and carboxyl termini by approximately 1.2–1.5 Å, which has been shown in the broader β-amino acid literature to confer enhanced resistance to proteolytic degradation compared to α-amino acid counterparts [2]. The computed heavy atom count is 21, and the fraction of sp³-hybridized carbons is 0.47, indicating a balanced mix of rigid aromatic and flexible aliphatic character .

β-Amino acid Peptidomimetic Metabolic stability

Boc Protection Orthogonality: Selective Deprotection vs. Free Amine Analogs

The target compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, whereas the unprotected analog—3-amino-4-(3-bromophenyl)butanoic acid (CAS 919988-42-4, MW 258.11 g/mol)—has a free amine . The molecular weight difference is 100.12 g/mol (358.23 vs. 258.11), attributable to the Boc group (C₅H₉O₂) [1]. This protection status has practical consequences: the Boc-protected (S)-enantiomer can be directly used in reactions requiring a masked amine (e.g., alkylation, acylation, or peptide coupling at the carboxylic acid without amine interference), whereas the free amine requires an additional in situ protection step. Under standard acidic deprotection conditions (e.g., TFA in CH₂Cl₂), the Boc group is cleaved to regenerate the free amine, a transformation documented in the patent literature for this compound class [2]. The predicted boiling point of the Boc-protected compound is 491.9 ± 40.0 °C, compared to a presumably lower boiling point for the unprotected analog due to reduced molecular weight and increased hydrogen-bonding capacity (2 H-bond donors vs. 2 for both, but free amine has higher basicity) . In the synthetic scheme described in CN116693414, the Boc group remains intact during the Suzuki coupling step, demonstrating its stability under Pd-catalyzed cross-coupling conditions [3].

Orthogonal protection Solid-phase peptide synthesis Boc deprotection

Documented Use in Kinase and Protease Inhibitor Patent Families vs. Absence of Non-Chiral Analogs

The (S)-configured 3-bromophenyl Boc-β-amino acid has been specifically cited as a building block in multiple patent families targeting tyrosine kinases (WO2002079192A1, US20040044203A1, US20050054655A1, US20050187218A1) and 3CL protease inhibitors (CN116693414A) [1][2]. In CN116693414, this compound is used as a precursor for Suzuki-Miyaura coupling with aryl boronic acids/esters to generate biaryl intermediates that are further elaborated into bioactive molecules [3]. In contrast, non-chiral or racemic versions of this scaffold are not specifically recited in these patent filings, implying that the defined (S) stereochemistry is integral to the intellectual property position and biological activity of the final compounds. The compound is listed under CAS 2349976-20-9 specifically as the (S)-enantiomer, while CAS 919988-44-6 is often used for the racemic mixture or the compound without explicit stereochemical designation . Quantitative yield data from a representative Suzuki coupling in CN116693414 using a closely related N-Boc-L-3-bromophenylalanine system shows 190 mg product from 487 mg starting material (approximately 30% yield after acidic workup and extraction) under Pd(dppf)Cl₂·CH₂Cl₂ catalysis with K₂CO₃ in DMF/H₂O at 80 °C [4].

Tyrosine kinase inhibitor 3CL protease inhibitor Patent literature

High-Value Application Scenarios for (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid in Drug Discovery and Chemical Development


Synthesis of Chiral Biaryl Tyrosine Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The (S)-configured 3-bromophenyl group serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate enantiopure biaryl intermediates. As demonstrated in patent CN116693414, the target compound or its close analogs undergo coupling with aryl boronic acids/esters using Pd(dppf)Cl₂·CH₂Cl₂ in the presence of Cs₂CO₃ or K₂CO₃ in aqueous dioxane or DMF at 80–100 °C, with the Boc group remaining intact throughout the reaction [1]. The resulting meta-linked biaryl products present a kinked geometry (~120°) that can access sterically congested ATP-binding pockets in kinase targets, a spatial requirement not met by para-substituted analogs [2]. This application is directly relevant to programs targeting tyrosine kinases, where the (S) stereochemistry is specified in the patent claims [3].

Construction of β-Peptidomimetic 3CL Protease Inhibitors

The β-amino acid backbone of the target compound provides a metabolically more stable scaffold compared to α-amino acid building blocks, making it particularly valuable for antiviral protease inhibitor design. Patent CN116693414 explicitly describes the use of this scaffold class in generating 3CL protease inhibitors with activity against coronaviral targets [1]. The Boc protecting group allows sequential functionalization: the carboxylic acid can be coupled to an amine partner (e.g., thiourido or amide bond formation) while the amine remains protected, after which TFA-mediated deprotection liberates the amine for a second coupling step [2]. This orthogonal protection strategy is essential for constructing complex peptidomimetic architectures where precise control over coupling sequence is required.

Enantioselective Synthesis of Unnatural β-Amino Acid Libraries

The defined (S) stereochemistry at C3 makes this compound a reliable starting point for synthesizing libraries of chiral β-amino acid derivatives. The aryl bromide can be diversified via cross-coupling to introduce various aryl, heteroaryl, or vinyl groups, while the Boc group can be exchanged for other protecting groups (Fmoc, Cbz) or removed for further N-functionalization [1]. The computed LogP of 3.1 and pKa of 4.42 [2] indicate favorable physicochemical properties for handling and purification, with the carboxylic acid being readily ionizable for aqueous extraction at pH > 6. The compound's 7 rotatable bonds and topological polar surface area of 75.6 Ų [3] place it within a drug-like property space for building block diversification, supporting its use in parallel synthesis and fragment-based drug discovery workflows.

Quote Request

Request a Quote for (S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.